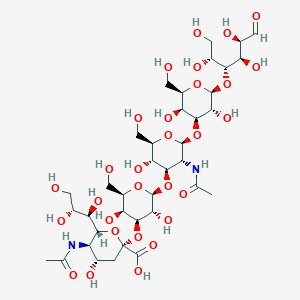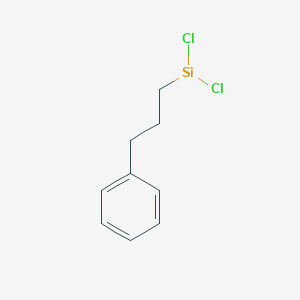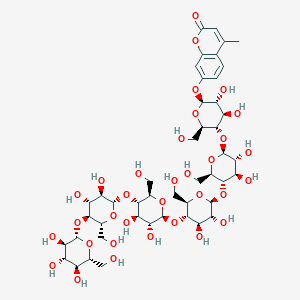
(2S,4S,5R,6R)-5-Acetamido-2-(((2R,3R,4S,5S,6R)-2-(((2S,3R,4R,5S,6R)-3-acetamido-2-(((2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-(((2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy)tetrahydro-2H-pyran-4-yl)oxy)-5-hydroxy-6-(hydroxymethyl)tetrah
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LS-Tetrasaccharide a, also known as Sialyl-lacto-N-tetraose a, is a complex oligosaccharide found in human milk. It is composed of four monosaccharide units: N-acetylneuraminic acid, galactose, N-acetylglucosamine, and glucose. The structure of LS-Tetrasaccharide a is Neu5Acα2-3Galβ1-3GlcNAcβ1-3Galβ1-4Glc .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of LS-Tetrasaccharide a involves multiple glycosylation steps. The process typically starts with the preparation of protected monosaccharide building blocks. These building blocks are then sequentially glycosylated using glycosyl donors and acceptors under specific reaction conditions. Common reagents used in these reactions include glycosyl halides, glycosyl triflates, and glycosyl phosphates. The reaction conditions often involve the use of Lewis acids or other catalysts to promote glycosylation .
Industrial Production Methods
Industrial production of LS-Tetrasaccharide a is less common due to the complexity of its synthesis. advancements in enzymatic synthesis and biotechnological methods have made it possible to produce this compound on a larger scale. Enzymatic synthesis involves the use of glycosyltransferases to catalyze the formation of glycosidic bonds between monosaccharide units. This method is more efficient and environmentally friendly compared to traditional chemical synthesis .
Análisis De Reacciones Químicas
Types of Reactions
LS-Tetrasaccharide a undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the functional groups on the monosaccharide units, leading to the formation of different derivatives .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodate and permanganate. These reactions typically occur under mild conditions to prevent degradation of the oligosaccharide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce carbonyl groups to alcohols.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols to replace specific functional groups on the oligosaccharide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of LS-Tetrasaccharide a can lead to the formation of aldehydes or carboxylic acids, while reduction can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
LS-Tetrasaccharide a has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying glycosylation reactions and carbohydrate chemistry. In biology, it serves as a probe for investigating cell-surface interactions and glycan recognition processes. In medicine, LS-Tetrasaccharide a is studied for its potential therapeutic applications, including its role in modulating immune responses and its use as a biomarker for certain diseases. In industry, it is used in the development of glycan-based diagnostics and therapeutics .
Mecanismo De Acción
The mechanism of action of LS-Tetrasaccharide a involves its interaction with specific molecular targets, such as lectins and glycan-binding proteins. These interactions can modulate various cellular processes, including cell adhesion, signaling, and immune responses. The pathways involved in these processes are complex and depend on the specific context in which LS-Tetrasaccharide a is used .
Comparación Con Compuestos Similares
LS-Tetrasaccharide a is unique among oligosaccharides due to its specific glycosidic linkages and monosaccharide composition. Similar compounds include other sialylated oligosaccharides, such as Sialyl-lacto-N-tetraose b and Sialyl-lacto-N-tetraose c. These compounds share similar structural features but differ in the position and type of glycosidic linkages. The uniqueness of LS-Tetrasaccharide a lies in its specific arrangement of monosaccharide units, which confers distinct biological properties .
Propiedades
Número CAS |
64003-53-8 |
|---|---|
Fórmula molecular |
C37H62N2O29 |
Peso molecular |
998.9 g/mol |
Nombre IUPAC |
(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C37H62N2O29/c1-10(46)38-19-12(48)3-37(36(59)60,67-30(19)22(53)14(50)5-41)68-32-25(56)18(9-45)63-35(27(32)58)65-29-20(39-11(2)47)33(61-16(7-43)23(29)54)66-31-24(55)17(8-44)62-34(26(31)57)64-28(15(51)6-42)21(52)13(49)4-40/h4,12-35,41-45,48-58H,3,5-9H2,1-2H3,(H,38,46)(H,39,47)(H,59,60)/t12-,13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24-,25-,26+,27+,28+,29+,30+,31-,32-,33-,34-,35-,37-/m0/s1 |
Clave InChI |
QUOQJNYANJQSDA-DLKNGUOUSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)NC(=O)C)CO)O)O |
SMILES canónico |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(C(OC(C3O)CO)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)CO)O)NC(=O)C)CO)O)O |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amine](/img/structure/B12350032.png)

![1-ethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12350039.png)
![2,8-Dibromo-1,2,3,4,4a,4b,5,5a,6a,7,8,9,10,10a,10b,11,11a,12a-octadecahydroindeno[1,2-b]fluorene-6,12-dione](/img/structure/B12350043.png)
![5-chloro-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methoxy]aniline](/img/structure/B12350048.png)
![N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B12350053.png)

![1-Ethyl-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12350067.png)



